Radicle Growth Modulation: Target Compound vs. 4-Oxohexanoic Acid
In a direct comparative study on Sorghum bicolor radicle growth, the target 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold (as parent structure for derivatives) exhibited a distinct activity profile relative to the acyclic analog 4-oxohexanoic acid. At 100 ppm, compounds derived from the bicyclic scaffold showed predominantly inhibitory effects (23–56% inhibition), whereas 4-oxohexanoic acid stimulated radicle growth by 33–35% [1]. At 1000 ppm, inhibition by the bicyclic derivatives ranged from 29% to 80.2%, highlighting a concentration-dependent divergence in biological response that is not observed with the simpler acyclic comparator [1].
| Evidence Dimension | Radicle Growth Modulation |
|---|---|
| Target Compound Data | Derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one: 23–56% inhibition at 100 ppm; 29–80.2% inhibition at 1000 ppm |
| Comparator Or Baseline | 4-Oxohexanoic acid: 33–35% stimulation at 100 ppm; 80.2% inhibition at 1000 ppm |
| Quantified Difference | Opposite direction of effect at 100 ppm (inhibition vs. stimulation); comparable inhibition at 1000 ppm |
| Conditions | Sorghum bicolor radicle growth assay, 100 ppm and 1000 ppm concentrations |
Why This Matters
The bicyclic scaffold imparts a unique plant growth regulatory signature that cannot be replicated by simple acyclic analogs, justifying its selection for agrochemical development programs.
- [1] Barbosa, L. C. A.; Demuner, A. J.; Borges, E. E. L.; Mann, J. Synthesis and evaluation of the plant growth regulatory activity of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. Journal of the Brazilian Chemical Society 1997, 8 (1), 19-23. View Source
